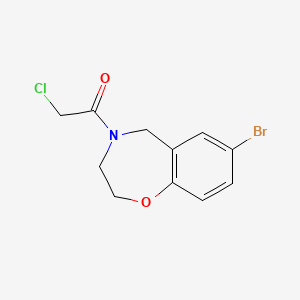

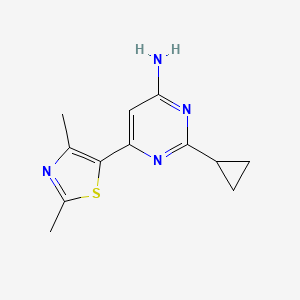

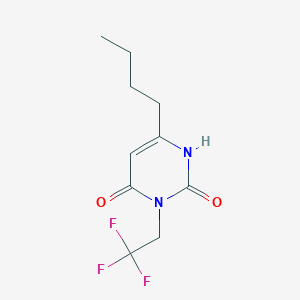

![molecular formula C12H15N3 B1484152 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine CAS No. 2098038-97-0](/img/structure/B1484152.png)

6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine

Descripción general

Descripción

The compound “6-{Bicyclo[2.2.1]hept-5-en-2-yl}-2-methylpyrimidin-4-amine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclo[2.2.1]hept-5-en-2-yl moiety (a type of cycloalkene structure) attached to a 2-methylpyrimidin-4-amine . The exact 3D conformation would depend on the specific stereochemistry at the attachment point .Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions typical for this class of compounds, such as electrophilic substitution, nucleophilic substitution, or condensation with aldehydes and ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and purity. Typical properties to consider would include melting point, boiling point, solubility in various solvents, and stability under various conditions .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of novel racemic conformationally locked carbocyclic nucleosides derived from substituted bicyclo[2.2.1]hept-5-ene compounds demonstrates the versatility of these structures in creating complex organic molecules. These compounds serve as precursors for further chemical modifications, leading to a variety of nucleoside analogues with potential applications in drug development and material science (Šála, Hřebabecký, Masojídková, & Holý, 2006). Another study focuses on the synthesis of novel conformationally locked carbocyclic nucleosides, indicating the importance of these bicyclic compounds in nucleoside chemistry and their potential as therapeutic agents (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Biocidal Applications

Amines derived from bicyclo[2.2.1]hept-5-ene have been synthesized and demonstrated to possess bactericidal activity against sulfate-reducing bacteria, showcasing their potential as biocides in petroleum production. This highlights the practical applications of these compounds in industrial settings, where controlling microbial growth is crucial (Shatirova, Movsumzade, Dzhafarova, & Avdeev, 2019).

Material Science Applications

The ability of certain bicyclo[2.2.1]hept-5-ene derivatives to undergo specific reactions has implications in the synthesis of polymers and other materials with tailored properties. For example, the use of modified norbornenes in the meta-C-H amination and alkynylation of aniline and phenol substrates opens up new pathways for the modification of aromatic compounds, potentially leading to new materials with unique chemical functionalities (Wang, Li, Jain, Farmer, He, Shen, & Yu, 2016).

Pharmacological and Microbiological Activities

N-Substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been synthesized and screened for their microbiological and pharmacological activities. This research underlines the potential of these compounds in developing new therapeutic agents with specific biological activities (Pachuta-Stec, Kosikowska, Chodkowska, Pitucha, Malm, & Jagiełło-wójtowicz, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-(2-bicyclo[2.2.1]hept-5-enyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-7-14-11(6-12(13)15-7)10-5-8-2-3-9(10)4-8/h2-3,6,8-10H,4-5H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBDTRMSTRSMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2CC3CC2C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

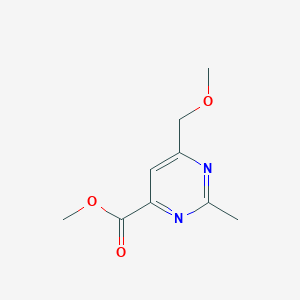

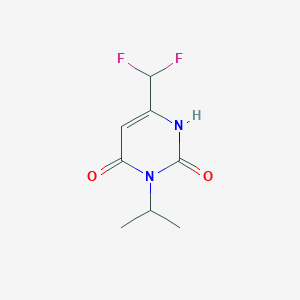

![3-Methyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484071.png)

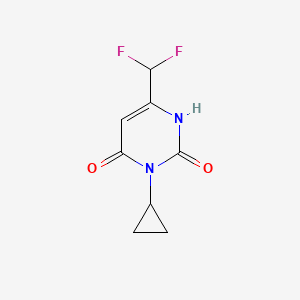

![3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484079.png)

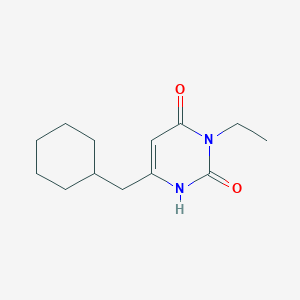

![2-benzyl-4-Chloro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1484081.png)